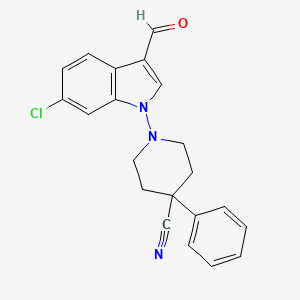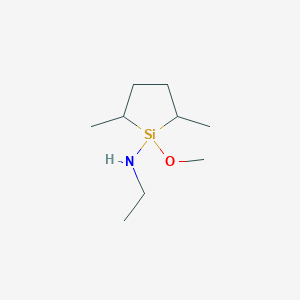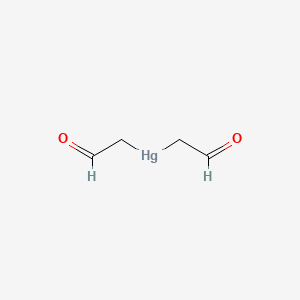
Bis(2-oxoethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-oxoethyl)mercury is an organomercury compound with the chemical formula C₄H₆HgO₂ It is known for its unique structure, where two oxoethyl groups are bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-oxoethyl)mercury can be synthesized through the reaction of mercuric acetate with ethyl vinyl ether. The reaction typically occurs under mild conditions, with the mercuric acetate acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where the oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used to substitute the oxoethyl groups, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
科学研究应用
Bis(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of certain industrial chemicals and materials.
作用机制
The mechanism by which bis(2-oxoethyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxoethyl groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Mercuric acetate: Similar in that it contains mercury, but differs in its reactivity and applications.
Dimethylmercury: Another organomercury compound, but with different chemical properties and toxicity.
Phenylmercury acetate: Used in similar applications but has a different structure and reactivity.
Uniqueness: Bis(2-oxoethyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
4387-13-7 |
|---|---|
分子式 |
C4H6HgO2 |
分子量 |
286.68 g/mol |
IUPAC 名称 |
bis(2-oxoethyl)mercury |
InChI |
InChI=1S/2C2H3O.Hg/c2*1-2-3;/h2*2H,1H2; |
InChI 键 |
SFWXIKBVPJRJIT-UHFFFAOYSA-N |
规范 SMILES |
C(C=O)[Hg]CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
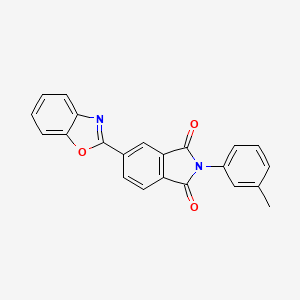
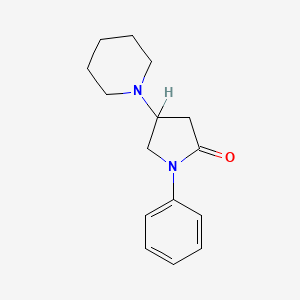
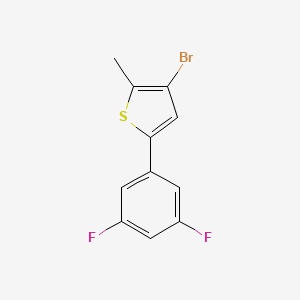
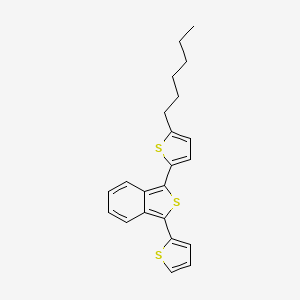

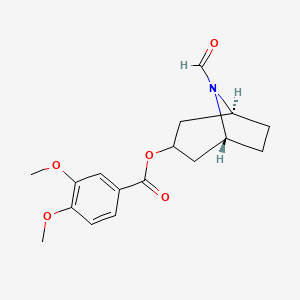
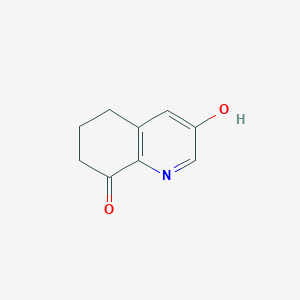
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
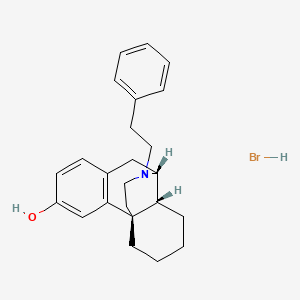
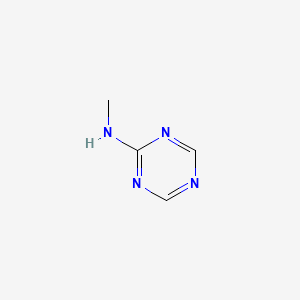
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
